Scandium trifluoromethanesulfonimide
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Overview
Description
Scandium trifluoromethanesulfonimide is a chemical compound with the formula Sc[N(SO2CF3)2]3. It is a derivative of trifluoromethanesulfonimide and contains scandium as the central metal ion. This compound is known for its high Lewis acidity and is used in various catalytic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium trifluoromethanesulfonimide can be synthesized by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction typically involves heating scandium oxide with an excess of trifluoromethanesulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Scandium trifluoromethanesulfonimide is known to undergo various types of reactions, including:
Acetalization: It acts as a catalyst in the acetalization of aldehydes and ketones.
Diastereoselective Reactions: It is used in the diastereoselective preparation of 2,5-disubstituted 1,3-dioxolanones and 2,6-disubstituted 1,3-dioxanones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound include acetals, dioxolanones, and dioxanones, depending on the specific reaction conditions and substrates used.
Scientific Research Applications
Scandium trifluoromethanesulfonimide has a wide range of applications in scientific research, including:
Polymerization: It is involved in the ring-opening polymerization of lactones, enhancing the Lewis acidity of the reaction environment.
Material Science: It is used in the synthesis of advanced materials due to its high reactivity and stability.
Mechanism of Action
The mechanism by which scandium trifluoromethanesulfonimide exerts its effects is primarily through its role as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Scandium trifluoromethanesulfonate: Another scandium-based Lewis acid with similar catalytic properties.
Trifluoromethanesulfonimide: A Bronsted acid catalyst that is superior to scandium triflate in catalytic action.
Uniqueness
Scandium trifluoromethanesulfonimide is unique due to its high Lewis acidity and stability in various reaction conditions. It is particularly effective in catalyzing acetalization and diastereoselective reactions, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C6F18N3O12S6Sc |
---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;scandium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI Key |
FUXLYEZEIZAKTL-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3] |
Origin of Product |
United States |
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